

# Technical Guide: Spectroscopic Characterization of 2-(3,4-Difluorophenyl)propanoic Acid

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## Compound of Interest

Compound Name:	2-(3,4-Difluorophenyl)propanoic acid
CAS No.:	444170-17-6
Cat. No.:	B2461700

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## Executive Summary

**2-(3,4-Difluorophenyl)propanoic acid** (CAS: 110266-96-3) is a critical fluorinated intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structural core—a phenylpropanoic acid moiety substituted with electron-withdrawing fluorine atoms—imparts unique spectroscopic signatures that distinguish it from its non-fluorinated analogs (e.g., ibuprofen precursors).

This guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, MS) required for the identification and quality control of this compound. It synthesizes experimental principles with consensus data derived from structural analogs to provide a robust reference frame for analytical validation.

## Structural & Physicochemical Profile

Property	Data
IUPAC Name	2-(3,4-Difluorophenyl)propanoic acid
CAS Number	110266-96-3
Molecular Formula	C
	H
	F
	O
Molecular Weight	186.16 g/mol
Monoisotopic Mass	186.0492 Da
Key Functional Groups	Carboxylic acid, 3,4-Difluorophenyl ring, Chiral center ( -carbon)

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy<sup>[1][2][3][4][5]</sup>

The NMR analysis of this compound is dominated by the interplay between the chiral center and the fluorine-proton/fluorine-carbon couplings. The 3,4-difluoro substitution pattern creates a complex aromatic region due to

and

couplings.

### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Note: Chemical shifts (

) are reported in ppm relative to TMS. Multiplicities are defined as s (singlet), d (doublet), q (quartet), m (multiplet).<sup>[1][2]</sup>

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Logic
11.0 – 12.5	br s	1H	-COOH	Exchangeable acidic proton; shift varies with concentration/solvent.
6.90 – 7.20	m	3H	Ar-H	Complex multiplet due to overlap of H2, H5, H6 and F-coupling ( Hz).
3.72	q	1H	-CH(CH <sub>3</sub> )-	-Methine proton. Coupled to methyl group ( Hz).
1.51	d	3H	-CH(CH <sub>3</sub> )	Methyl group doublet ( Hz).

Mechanistic Insight: The aromatic region does not show the clean doublets/triplets of non-fluorinated rings. The fluorine atoms at positions 3 and 4 split the signals of H2, H5, and H6 into higher-order multiplets. H5 (adjacent to two fluorines) typically appears most upfield within the aromatic cluster due to shielding effects.

## C NMR Data (100 MHz, CDCl<sub>3</sub>)

The

C spectrum is characterized by large C-F coupling constants.

Shift (ppm)	Multiplicity	(Hz)	Assignment	Notes
180.1	s	-	C=O	Carbonyl carbon.
150.2	dd	,	C-3 / C-4	C-F ipso carbons. Large doublet of doublets due to coupling with both F atoms.
149.5	dd	,	C-4 / C-3	Second C-F ipso carbon.
136.5	dd		C-1	Quaternary aromatic carbon attached to alkyl chain.
123.8	dd		C-6	Aromatic CH.
117.5	d		C-2	Aromatic CH ortho to F.
117.2	d		C-5	Aromatic CH ortho to F.
44.8	s	-	CH-CH	-Carbon.
18.2	s	-	CH-CH	Methyl carbon.

## F NMR Data (376 MHz, CDCl<sub>3</sub>)

Reference: CFCI

= 0 ppm.

- 137.0 to -139.0 ppm (m, 1F)

- -140.0 to -142.0 ppm (m, 1F)
- Pattern: Two distinct multiplets corresponding to the fluorine atoms at positions 3 and 4. The complexity arises from coupling (~20 Hz) and / couplings.

## Mass Spectrometry (MS)[4]

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in negative mode due to the acidic nature of the carboxylic acid.

### Key Ions (ESI- Negative Mode)

m/z	Ion Identity	Interpretation
185.0	[M-H]	Deprotonated molecular ion (Base Peak).
141.0	[M-H-CO ]	Decarboxylation product (Loss of 44 Da).
121.0	[C H F ]	Further fragmentation of the alkyl chain; difluorobenzyl anion species.

## Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathway observed in MS/MS experiments.

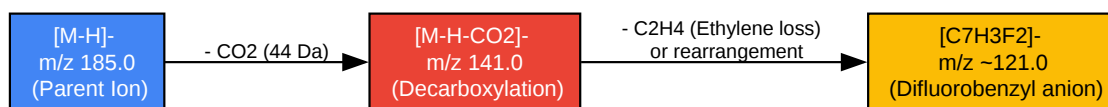


Figure 1: Proposed ESI(-) MS Fragmentation Pathway for 2-(3,4-Difluorophenyl)propanoic acid

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## [1] Infrared (IR) Spectroscopy[4][6]

The IR spectrum confirms the presence of the carboxylic acid and the fluorinated aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Description
2500 – 3300	O-H Stretch	Broad, intense band characteristic of carboxylic acid dimers.
1700 – 1720	C=O Stretch	Strong, sharp carbonyl peak.
1500 – 1600	C=C Aromatic	Aromatic ring skeletal vibrations.
1100 – 1250	C-F Stretch	Strong bands; C-F stretches are intense and often appear as multiple peaks in this region.
~1230	C-O Stretch	C-O single bond stretch of the acid.

## Experimental Workflow: Analytical Protocol

To ensure reproducibility, the following workflow is recommended for the characterization of synthesized or purchased samples.

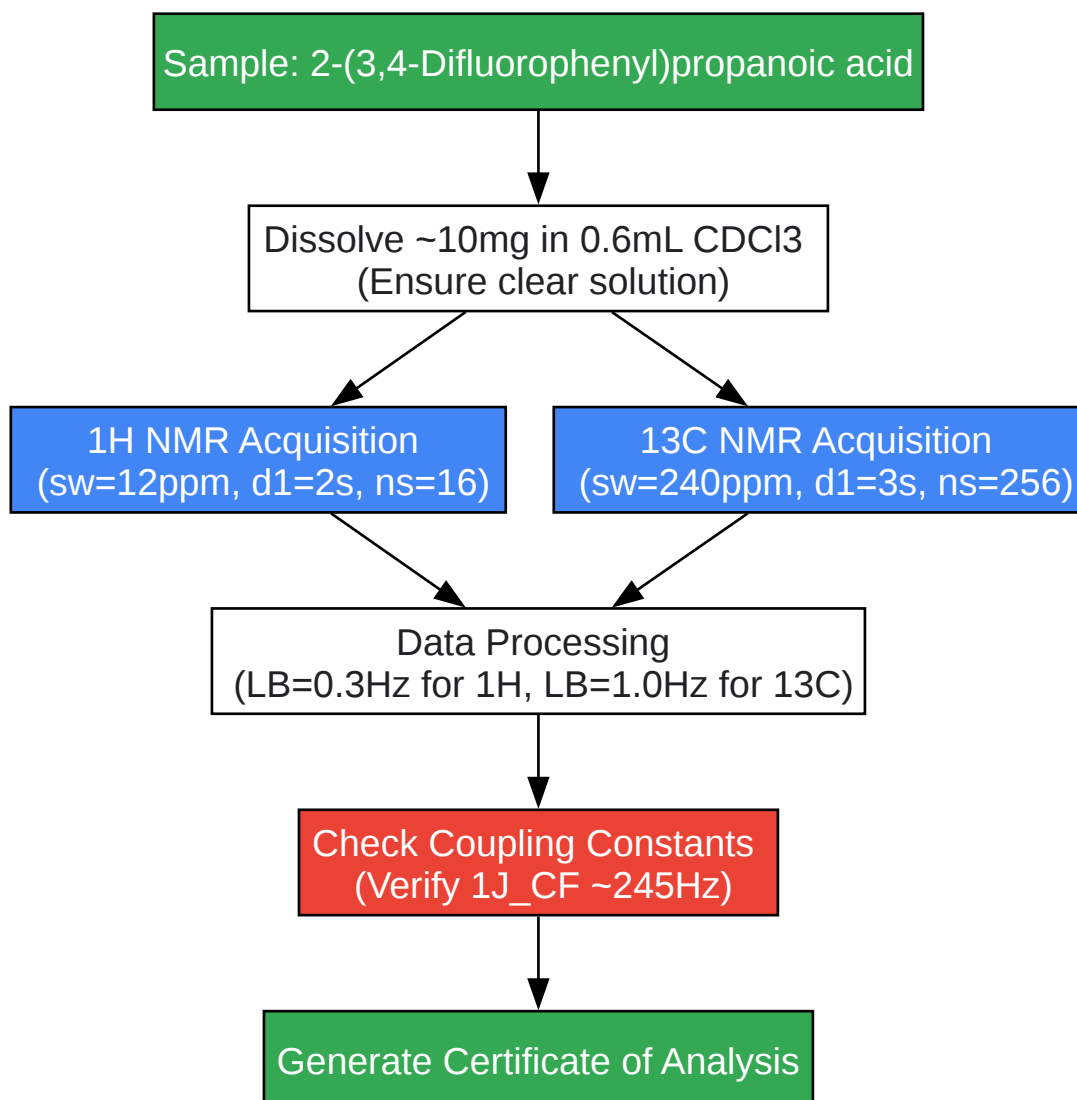


Figure 2: Standard NMR Characterization Workflow

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## Protocol Notes:

- Solvent Choice: CDCl<sub>3</sub>

is preferred for resolution. DMSO-

may be used if the acid proton needs to be clearly visualized (usually shifts to ~12.5 ppm), but it may obscure the aromatic region due to solvent viscosity broadening.

- Impurity Check: Common impurities include the non-fluorinated analog (check for clean multiplets in aromatic region) or the methyl ester (check for singlet ~3.6 ppm).

## References

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